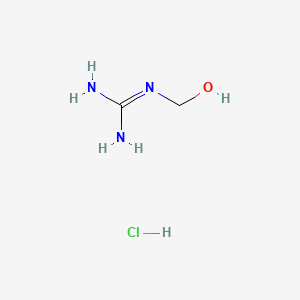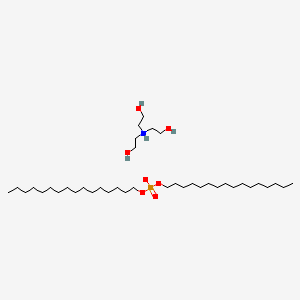
Tris(2-hydroxyethyl)ammonium dihexadecyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 298-084-9, also known as Diphenyl ether, pentabromo derivative, is a brominated flame retardant. This compound is widely used in various industries due to its effectiveness in reducing the flammability of materials. It is particularly utilized in the production of plastics, textiles, and electronic equipment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl ether, pentabromo derivative involves the bromination of diphenyl ether. The reaction typically occurs in the presence of a brominating agent such as bromine or a bromine compound. The process is carried out under controlled conditions to ensure the selective bromination of the diphenyl ether molecule.
Industrial Production Methods
In industrial settings, the production of Diphenyl ether, pentabromo derivative is scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound. The reaction conditions, including temperature, pressure, and concentration of reactants, are carefully monitored to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl ether, pentabromo derivative undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce brominated phenols, while reduction can yield less brominated diphenyl ethers.
Applications De Recherche Scientifique
Diphenyl ether, pentabromo derivative has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of bromination on the physical and chemical properties of organic molecules.
Biology: Researchers investigate its impact on biological systems, particularly its potential toxicity and environmental persistence.
Medicine: Studies focus on its effects on human health, including its potential as an endocrine disruptor.
Industry: It is widely used in the development of flame-retardant materials, contributing to fire safety in various products.
Mécanisme D'action
The mechanism by which Diphenyl ether, pentabromo derivative exerts its flame-retardant effects involves the release of bromine radicals during combustion. These radicals interfere with the free radical chain reactions that propagate the combustion process, effectively slowing down or stopping the fire. The compound targets the gas phase of the combustion process, disrupting the formation of flammable gases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabromobisphenol A: Another brominated flame retardant used in similar applications.
Hexabromocyclododecane: A cyclic brominated flame retardant with different structural properties.
Decabromodiphenyl ether: A higher brominated derivative of diphenyl ether with similar flame-retardant properties.
Uniqueness
Diphenyl ether, pentabromo derivative is unique due to its specific bromination pattern, which provides an optimal balance between flame retardancy and material properties. Compared to other brominated flame retardants, it offers a good compromise between effectiveness and environmental impact, making it a preferred choice in many applications.
Propriétés
Numéro CAS |
93777-52-7 |
|---|---|
Formule moléculaire |
C38H82NO7P |
Poids moléculaire |
696.0 g/mol |
Nom IUPAC |
dihexadecyl phosphate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C32H67O4P.C6H15NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;8-4-1-7(2-5-9)3-6-10/h3-32H2,1-2H3,(H,33,34);8-10H,1-6H2 |
Clé InChI |
OTOYAWQBIJQTRP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.C(CO)[NH+](CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


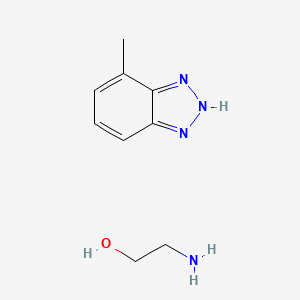


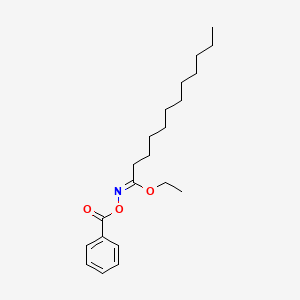
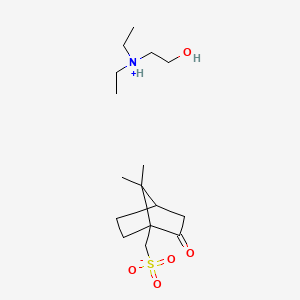


![5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol](/img/structure/B12686955.png)
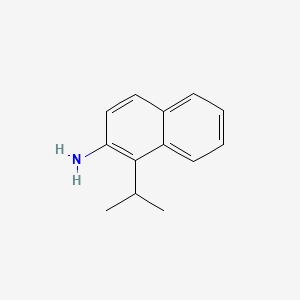
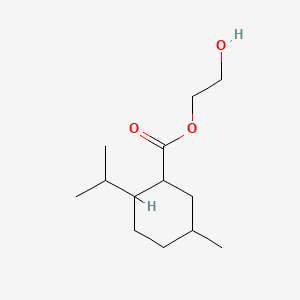
![7H-Benz[de]anthracen-7-one, 8,11-dichloro-](/img/structure/B12686971.png)
